N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine is a synthetically derived compound often used as a crucial intermediate in the multi-step synthesis of Gefitinib [, , ]. Gefitinib, also known by the brand name Iressa, is a quinazoline derivative known for its role as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor [, , , ]. Though not a drug itself, N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine serves as a stepping stone in producing this important class of anticancer agents [, , ].
Synthesis Analysis
The synthesis of N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine typically involves a multi-step process starting from readily available starting materials like 4-hydroxy-3-methoxybenzaldehyde or 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile [, ]. Key steps often include:
Alkylation: Reaction of 4-hydroxy-3-methoxybenzaldehyde with 1-bromo-3-chloropropane to introduce the 3-chloropropoxy side chain [].
Nitration and Reduction: Introduction of a nitro group followed by reduction to form the corresponding amine [].
Cyclization: Reaction with 3-chloro-4-fluoroaniline to form the quinazoline ring system [].
Several variations and improvements to this synthetic route have been reported, focusing on improving yield, purity, and cost-effectiveness [, , ]. These improvements often involve using different reagents, solvents, catalysts, or reaction conditions.
Molecular Structure Analysis
Substitution reaction: The chlorine atom at the end of the 3-chloropropoxy side chain is replaced with morpholine [, , ]. This reaction is typically carried out using morpholine in the presence of a base, and often requires optimization to ensure selectivity for O-alkylation over unwanted N-alkylation [, , ].
This reaction is crucial in introducing the morpholine ring, which is essential for the biological activity of Gefitinib as an EGFR tyrosine kinase inhibitor [, , ].
Mechanism of Action
As an intermediate compound, N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine does not possess inherent biological activity [, , ]. Its significance lies in its role as a precursor to Gefitinib, which exhibits its mechanism of action by inhibiting the tyrosine kinase activity of EGFR [, , , ].
Physical and Chemical Properties Analysis
Solubility: Possibly soluble in organic solvents like dimethylformamide, tetrahydrofuran, or dimethylsulfoxide, which are commonly used in its synthesis [, , ].
Applications
The primary application of N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine is its use as a vital intermediate in the synthesis of Gefitinib [, , ]. Its role as a synthetic stepping stone contributes to the development and production of this important EGFR tyrosine kinase inhibitor, which has implications in:
Cancer research: Gefitinib is used in the treatment of various types of cancer, including non-small cell lung cancer [, , , ].
Drug development: The synthesis and study of Gefitinib and its intermediates like N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine contribute to the development of novel anticancer agents [, , , ].
Future Directions
Improved synthesis: Exploring new synthetic routes or optimizing existing ones to further improve the yield, purity, and cost-effectiveness of producing N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine [, , ].
Derivatization: Investigating the synthesis and biological activity of novel Gefitinib analogs by modifying the structure of N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine []. This could potentially lead to the discovery of new anticancer agents with improved efficacy or fewer side effects.
Compound Description: Gefitinib, commercially known as Iressa, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. [, , , ] It is primarily used in the treatment of non-small cell lung cancer (NSCLC). [, ] Gefitinib exhibits anti-tumor activity by binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity and downstream signaling pathways involved in tumor cell proliferation and survival.
Compound Description: Afatinib is an irreversible EGFR tyrosine kinase inhibitor with demonstrated biological activity. [, ] Similar to Gefitinib, it is used in the treatment of NSCLC, particularly targeting tumors harboring EGFR mutations. []
Compound Description: 18F-MPG is a positron emission tomography (PET) probe designed for imaging EGFR in NSCLC. [, ] It shows high specificity for EGFR with activating mutations and can differentiate between tumors with and without such mutations. [, ]
Compound Description: OH-MPG is a non-radioactive analog of 18F-MPG. [] It exhibits high therapeutic efficacy against NSCLC cells and displays stronger tumor inhibition in preclinical models compared to the standard EGFR-TKI, PD153035. []
Relevance: Similar to 18F-MPG, OH-MPG shares the N-(3-chloro-4-fluorophenyl)-6-methoxyquinazolin-4-amine core with the target compound. It also features a long PEG chain at the 7-position, but instead of a terminal fluorine atom, it terminates with a hydroxyl group. [] This subtle difference eliminates its radioactive properties while preserving its anti-tumor activity.
Compound Description: This compound is identified as a related substance of Gefitinib. [] Its presence is monitored in the quality control of Gefitinib to ensure drug purity and safety.
Compound Description: This is another related substance of Gefitinib used in quality control. [] It is structurally similar to Gefitinib but with a variation in the substitution pattern on the phenyl ring.
Compound Description: This Gefitinib related substance is controlled during quality control processes. [, ] It is a positional isomer of Gefitinib with the chlorine and fluorine atoms on the phenyl ring interchanged.
Compound Description: This is a related substance of Gefitinib controlled for quality. [] It lacks the 4-amino-3-chloro-4-fluorophenyl substituent present in Gefitinib.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.